molecular formula C18H15N B14140874 4-Phenyl-2-(o-tolyl)pyridine

4-Phenyl-2-(o-tolyl)pyridine

Cat. No.: B14140874
M. Wt: 245.3 g/mol
InChI Key: RINYVSCQPQXUGZ-UHFFFAOYSA-N
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Description

4-Phenyl-2-(o-tolyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group at the 4-position and an o-tolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(o-tolyl)pyridine can be achieved through several methods. One common approach involves the use of organolithium reagents. For example, the reaction of 2-bromo-4-phenylpyridine with o-tolyllithium, followed by a subsequent dehydration step, can yield the desired compound . Another method involves the palladium-catalyzed cross-coupling reaction of 2-bromo-4-phenylpyridine with o-tolylboronic acid under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar organolithium or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often employing automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(o-tolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aromatic rings to their corresponding saturated forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl or pyridine rings using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of saturated ring compounds.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(o-tolyl)pyridine depends on its application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs by facilitating efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, including catalysis, drug design, and materials science.

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-(2-methylphenyl)-4-phenylpyridine

InChI

InChI=1S/C18H15N/c1-14-7-5-6-10-17(14)18-13-16(11-12-19-18)15-8-3-2-4-9-15/h2-13H,1H3

InChI Key

RINYVSCQPQXUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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